1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea
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Overview
Description
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxytetrahydrothiophenyl group and an o-tolyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the isocyanate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute.
Reaction with the amine: The isocyanate is then reacted with 3-methoxytetrahydrothiophen-3-ylmethylamine and o-toluidine under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the urea moiety would yield an amine derivative.
Scientific Research Applications
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(o-tolyl)urea: Similar structure but lacks the methoxytetrahydrothiophenyl group.
1-(3-Methoxyphenyl)-3-(o-tolyl)urea: Similar structure but with a methoxyphenyl group instead of methoxytetrahydrothiophenyl.
Uniqueness
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(o-tolyl)urea is unique due to the presence of the methoxytetrahydrothiophenyl group, which may impart distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-11-5-3-4-6-12(11)16-13(17)15-9-14(18-2)7-8-19-10-14/h3-6H,7-10H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYIMLMIYYSDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCSC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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